Functional Antagonism vs. Agonism: MPEP versus CHPG at mGluR5
This compound (MPEP) functions as a potent, non-competitive antagonist (negative allosteric modulator) of mGluR5, whereas CHPG is a selective mGluR5 agonist. This functional opposition is a primary differentiator [1]. In functional assays, MPEP completely blocks mGluR5-mediated phosphoinositide hydrolysis stimulated by glutamate, while CHPG directly activates this pathway [2].
| Evidence Dimension | Functional activity at mGluR5 |
|---|---|
| Target Compound Data | Non-competitive antagonist (negative allosteric modulator) |
| Comparator Or Baseline | CHPG: Selective agonist |
| Quantified Difference | Opposing functional activity (antagonism vs. agonism) |
| Conditions | Phosphoinositide hydrolysis assay in recombinant cell lines (e.g., CHO cells expressing human mGluR5) |
Why This Matters
Procurement of the wrong functional class (agonist vs. antagonist) would yield opposite and misleading experimental results, making MPEP essential for studies requiring mGluR5 blockade.
- [1] Lea PM 4th, Faden AI. Metabotropic glutamate receptor subtype 5 antagonists MPEP and MTEP. CNS Drug Rev. 2006 Summer;12(2):149-66. doi: 10.1111/j.1527-3458.2006.00149.x. PMID: 16958987. View Source
- [2] Doherty AJ, et al. (RS)-2-chloro-5-hydroxyphenylglycine (CHPG) activates mGlu5, but no mGlu1, receptors expressed in CHO cells and potentiates NMDA responses in the hippocampus. Neuropharmacology. 1997;36(2):265-7. doi: 10.1016/s0028-3908(97)00012-9. View Source
